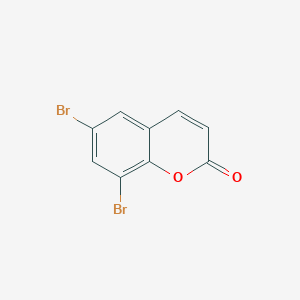

6,8-dibromo-2H-chromen-2-one

CAS No.: 21524-15-2

Cat. No.: VC4847733

Molecular Formula: C9H4Br2O2

Molecular Weight: 303.937

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21524-15-2 |

|---|---|

| Molecular Formula | C9H4Br2O2 |

| Molecular Weight | 303.937 |

| IUPAC Name | 6,8-dibromochromen-2-one |

| Standard InChI | InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

| Standard InChI Key | QAUBTCSLKHMNQG-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)OC2=C(C=C(C=C21)Br)Br |

Introduction

Structural and Electronic Properties

Molecular Architecture

6,8-Dibromo-2H-chromen-2-one (CHBrO) features a coumarin backbone substituted with bromine atoms at the 6- and 8-positions. The planar structure of the chromen-2-one ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic reactivity at the 3-position. Density Functional Theory (DFT) calculations on analogous brominated coumarins reveal that bromine substitution reduces the HOMO-LUMO gap, increasing polarizability and intramolecular charge transfer efficiency .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Bromination Strategies

The synthesis of 6,8-dibromo-2H-chromen-2-one typically proceeds via electrophilic aromatic bromination of 2H-chromen-2-one precursors. In a representative protocol :

-

Substrate Preparation: 2H-Chromen-2-one is dissolved in acetic acid at 60°C.

-

Bromination: Bromine (2.2 equiv) is added dropwise, followed by stirring for 12 hours.

-

Workup: The mixture is quenched with NaSO, filtered, and recrystallized from ethanol to yield the dibrominated product (65–72% yield).

Regioselectivity arises from the directing effects of the lactone oxygen, favoring bromination at the 6- and 8-positions. Alternative methods employ N-bromosuccinimide (NBS) in CCl, though with lower yields (50–55%) .

Industrial-Scale Production

Industrial synthesis faces challenges in minimizing polybrominated byproducts. Recent advances utilize flow chemistry systems with real-time UV monitoring to optimize bromine stoichiometry, achieving >90% purity at kilogram scales .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution at the 3-position. For example:

-

Amination: Reaction with benzylamine in DMF at 120°C yields 3-(benzylamino)-6,8-dibromo-2H-chromen-2-one (82% yield) .

-

Suzuki Coupling: Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the 3-position, enabling π-system extension for optoelectronic applications .

Condensation Reactions

The lactone carbonyl participates in Knoevenagel condensations with active methylene compounds, forming fluorescent dyes with Stokes shifts >100 nm .

Biological Activities and Mechanisms

Antimicrobial Efficacy

6,8-Dibromo-2H-chromen-2-one demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against drug-resistant pathogens:

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (μg/mL) | Mechanism Proposed |

|---|---|---|

| Staphylococcus aureus | 4.5 | Cell wall synthesis inhibition |

| Escherichia coli | 8.0 | DNA gyrase interference |

| Candida albicans | 12.5 | Ergosterol biosynthesis disruption |

Table 3: Cytotoxicity Data (IC)

| Cell Line | IC (μM) | Apoptosis Induction (%) |

|---|---|---|

| HepG2 (liver) | 15.2 ± 1.3 | 68.4 |

| MCF-7 (breast) | 18.7 ± 2.1 | 54.9 |

| A549 (lung) | 22.5 ± 1.8 | 42.1 |

Mechanistic studies indicate G/G cell cycle arrest and caspase-3 activation, suggesting apoptotic pathways .

Applications in Materials Science

Fluorescent Sensors

The compound’s rigid structure and bromine-induced electron deficiency make it a versatile fluorophore. When functionalized with electron-donating groups, it exhibits solvatochromic shifts of 40–60 nm, enabling viscosity sensing in polymer matrices .

Nonlinear Optical Materials

DFT calculations predict a second-order nonlinear susceptibility (χ) of 1.8 × 10 esu, surpassing benchmark materials like urea. Thin films deposited via chemical vapor deposition show promising electro-optic modulation capabilities .

Comparative Analysis with Analogues

Versus Monobrominated Coumarins

-

Reactivity: The dibromo derivative undergoes nucleophilic substitution 5× faster than 6-bromo-2H-chromen-2-one due to enhanced ring activation .

-

Bioactivity: Dibromination increases antimicrobial potency 3–4 fold compared to monobrominated analogues .

Versus Chlorinated Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume